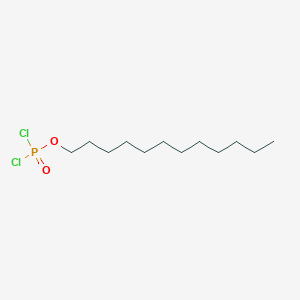

Dodecyl Phosphorodichloridate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dodecyl phosphorodichloridate (C₁₂H₂₅OP(O)Cl₂) is an organophosphorus compound characterized by a dodecyl (C₁₂) alkyl chain linked to a phosphorodichloridate group. This class of compounds is widely employed as activated intermediates in organic synthesis, particularly in the formation of phosphate esters, glycosyl diphosphates, and other biologically relevant molecules.

Key properties include:

- Structure: The phosphorodichloridate group (PO(O)Cl₂) enables reactivity with nucleophiles, such as alcohols or amines, to form phosphate esters or amides.

- Applications: Likely used in surfactant synthesis, lipid modification, or as a reagent in glycosylation reactions, similar to dolichyl phosphorodichloridate .

- Safety: Expected to be corrosive and moisture-sensitive, akin to phenyl phosphorodichloridate, which is classified as a hazardous corrosive liquid (UN 3265) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl Phosphorodichloridate can be synthesized through the reaction of lauryl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}{12}\text{H}{25}\text{OH} + \text{POCl}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OPOCl}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of lauryl dichlorophosphate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Dodecyl phosphorodichloridate undergoes substitution reactions with nucleophiles like alcohols or amines, forming phosphoramidates or phosphonates. For example:

-

Reaction with alcohols :

ROPOCl2+2R’OH→ROPO(OR’)2+2HCl

Example: Reaction with 1-octanol in the presence of pyridine yields octyl dioctylphosphinate (63% yield) . -

Reaction with amines :

ROPOCl2+NH3→ROPO(NH2)2+2HCl

This mirrors the Atherton–Todd reaction mechanism, where chlorophosphate intermediates facilitate nucleophilic attack .

Hydrolysis

This compound hydrolyzes rapidly in water to form phosphoric acid derivatives:

ROPOCl2+2H2O→ROPO(OH)2+2HCl

This hydrolysis is analogous to the behavior of [TBA][PO₂Cl₂], which degrades to phosphoric acid under aqueous conditions .

Analytical and Stability Data

-

31P NMR : Chlorophosphate intermediates show distinct chemical shifts (e.g., −13 ppm for pyrophosphate vs. 3.5 ppm for diethyl chlorophosphate) .

-

Stability : Rapid hydrolysis in water, requiring anhydrous conditions for storage .

Mechanistic Insights

The Atherton–Todd reaction mechanism provides a framework for understanding chlorophosphate reactivity. Computational studies suggest dealkylation of phosphites by amines, followed by nucleophilic attack on CCl₄ to form chlorophosphate intermediates . For dodecyl derivatives, similar pathways are likely, with steric effects from the long alkyl chain influencing reaction kinetics.

Wissenschaftliche Forschungsanwendungen

Dodecyl Phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Employed in the modification of biomolecules for studying phosphorylation processes.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and flame retardants.

Wirkmechanismus

The mechanism of action of lauryl dichlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to nucleophilic targets, such as hydroxyl or amino groups, forming stable phosphate esters or amides. This property is exploited in various chemical and biological applications, where it modifies the structure and function of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key parameters of dodecyl phosphorodichloridate and related compounds:

Structural and Reactivity Differences

Alkyl vs. Aryl Groups :

- This compound’s long alkyl chain enhances hydrophobicity, making it suitable for lipid-soluble applications. In contrast, phenyl and m-tolyl derivatives (aromatic groups) exhibit higher electron-withdrawing effects, accelerating hydrolysis and reactivity with nucleophiles .

- Fluorinated analogs (e.g., 3,3,4,4…-tridecafluoro-octyl phosphorodichloridate) introduce steric and electronic effects, altering solubility and thermal stability .

Boiling Points :

- Aryl derivatives (e.g., phenyl) have lower boiling points compared to this compound due to weaker van der Waals forces in aromatic vs. long-chain alkyl structures .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Dodecyl Phosphorodichloridate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting dodecanol with phosphorus oxychloride under anhydrous conditions. Purification requires fractional distillation under inert gas (e.g., nitrogen) to avoid hydrolysis. Analytical verification via 31P-NMR and FT-IR is critical to confirm purity and structural integrity. Handling must adhere to corrosive liquid protocols, including PPE and fume hood use, as per UN transport guidelines for similar organophosphorus compounds .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight, corrosion-resistant containers under inert atmosphere at ≤4°C. Monitor for hydrolysis byproducts (e.g., phosphoric acid derivatives) using HPLC-MS . Safety protocols align with ADR/RID Class 8 (corrosive liquids) guidelines, including spill containment with absorbent materials like vermiculite and neutralization with sodium bicarbonate .

Q. What analytical techniques are recommended for characterizing this compound in solution-phase reactions?

- Methodological Answer : Employ reverse-phase HPLC with phosphate-perchlorate buffer mobile phases (e.g., 10 mM KH₂PO₄, pH 2.5) and UV detection at 210–220 nm. For quantification, use external calibration with purified standards. Cross-validate with GC-FID using derivatization (e.g., silylation) to improve volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvent systems?

- Methodological Answer : Systematically test reactivity in aprotic (e.g., THF, DCM) vs. protic (e.g., methanol, water) solvents using kinetic studies (e.g., stopped-flow UV-Vis). Compare activation energies via Arrhenius plots and correlate with solvent polarity indices. Contradictions may arise from solvent-specific stabilization of transition states or competing hydrolysis pathways .

Q. What experimental strategies mitigate interference from hydrolysis byproducts during phosphopeptide synthesis using this compound?

- Methodological Answer : Use anhydrous reaction conditions with molecular sieves (3Å) and scavengers (e.g., triethylamine). Monitor reaction progress via LC-MS to detect phosphorylated intermediates. Post-synthesis, employ ion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphopeptides from hydrolyzed phosphoric acid derivatives .

Q. How does the alkyl chain length (e.g., dodecyl vs. shorter chains) influence the reactivity and stability of phosphorodichloridate derivatives?

- Methodological Answer : Conduct comparative studies using homologs (e.g., ethyl, octyl phosphorodichloridate) under controlled conditions. Measure hydrolysis rates via conductivity titration and thermal stability via DSC-TGA . Longer alkyl chains (e.g., dodecyl) enhance lipophilicity but may reduce electrophilicity due to steric hindrance .

Q. What advanced spectroscopic methods are suitable for probing the electronic environment of the phosphorus center in this compound?

- Methodological Answer : Solid-state 31P MAS-NMR provides insights into phosphorus coordination geometry. Complement with X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and Raman spectroscopy for P=O/P-Cl bond vibrations. Computational modeling (DFT) can validate experimental data .

Q. Methodological Best Practices

- Data Validation : Replicate experiments ≥3 times and report mean ± SD. Use ANOVA for inter-group comparisons .

- Troubleshooting : For inconsistent assay results, check for moisture contamination (via Karl Fischer titration) and verify reagent preparation protocols (e.g., buffer pH calibration) .

- Cross-disciplinary Integration : Adapt protocols from phosphatidylcholine assays (e.g., enzymatic quantification) for phosphorus-specific analyses .

Eigenschaften

Molekularformel |

C12H25Cl2O2P |

|---|---|

Molekulargewicht |

303.20 g/mol |

IUPAC-Name |

1-dichlorophosphoryloxydodecane |

InChI |

InChI=1S/C12H25Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3 |

InChI-Schlüssel |

NVIKEGBHOVMMDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOP(=O)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.